![molecular formula C16H16N4O B4580231 N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4580231.png)

N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide

Overview

Description

Benzotriazole derivatives, including N-substituted propanamides, are a class of compounds with significant interest in organic and medicinal chemistry due to their versatile chemical properties and potential biological activities. The focus on such compounds stems from their structural uniqueness and the ability to engage in various chemical reactions, making them suitable candidates for drug development and material science applications.

Synthesis Analysis

The synthesis of benzotriazole derivatives typically involves reactions between benzotriazole and various alkyl or aryl halides, amides, or acids. For example, a related synthesis approach involves palladium-catalyzed cyclization of halo-phenyl hydrazones and aryl isocyanates, offering a method to construct benzotriazepines or arylamide-indazoles in good yields under microwave irradiation (Dong et al., 2010).

Scientific Research Applications

β-Lithiations of Carboxamides

This research explored the chemical properties of related benzotriazole derivatives, focusing on the synthesis of β-substituted-α,β-unsaturated amides, highlighting the compound's utility in organic synthesis (Katritzky, Szajda & Lam, 1993).

Celecoxib Derivatives for Multiple Therapeutic Applications

A study on celecoxib derivatives, closely related to the compound , demonstrated potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

Flurbiprofen Derivatives

A derivative of flurbiprofen, structurally similar to the compound of interest, was synthesized and analyzed, suggesting applications in medicinal chemistry (Manolov, Ivanov & Bojilov, 2021).

Luminescent Properties

Research into benzothiazole derivatives, which are structurally related to the compound, indicated potential uses in white light emission and development of white-light emitting devices (Lu et al., 2017).

Anticonvulsants Derived from N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide

A study synthesized and evaluated various propanamide derivatives for their potential as anticonvulsant agents, demonstrating the compound's relevance in pharmaceutical development (Kamiński et al., 2015).

Antimicrobial and Cytotoxic Activities

Research on thiazole derivatives, which share a similar structure with the compound, investigated their antimicrobial and cytotoxic activities, indicating potential applications in antimicrobial therapy (Dawbaa et al., 2021).

Radioiodinated Nitroimidazole Analogues as Tumor Hypoxia Markers

A study synthesized and evaluated nitroimidazole-based thioflavin-T derivatives for their potential as tumor hypoxia markers, highlighting applications in nuclear medicine and oncology (Li et al., 2005).

properties

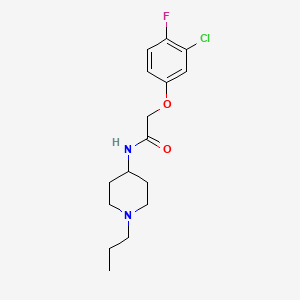

IUPAC Name |

N-[2-(4-methylphenyl)benzotriazol-5-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-3-16(21)17-12-6-9-14-15(10-12)19-20(18-14)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHYEYQQQKGMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4580149.png)

![ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B4580150.png)

![ethyl N-[2-(ethylthio)benzoyl]glycinate](/img/structure/B4580153.png)

![4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4580167.png)

![3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580168.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580178.png)

![N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4580185.png)

![ethyl 3-benzyl-8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B4580194.png)

![3-benzyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4580226.png)

![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4580236.png)

![4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4580244.png)